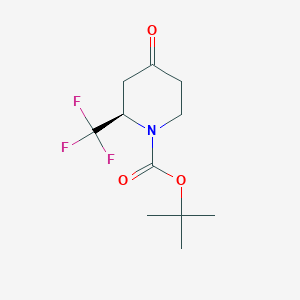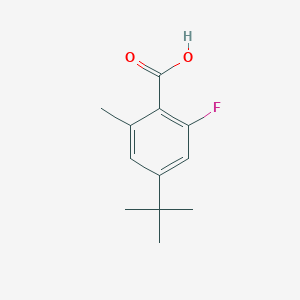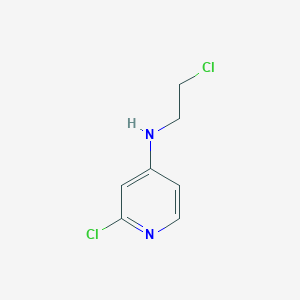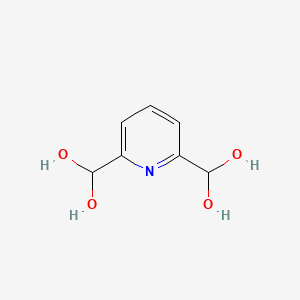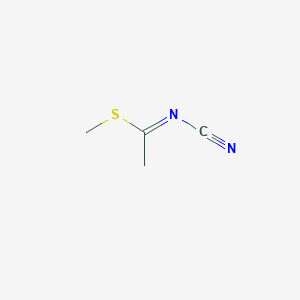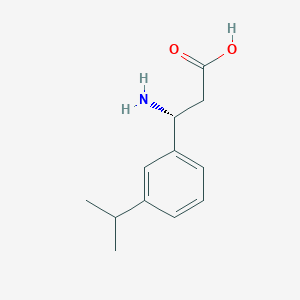![molecular formula C12H23NO2 B13029003 (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,6S)-rel-Bicyclo[410]heptan-2-aminepivalate is a bicyclic amine derivative This compound is characterized by its unique bicyclo[410]heptane structure, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[4.1.0]heptane core can be synthesized through a [2+2] cycloaddition reaction.
Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the amine with pivalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can convert the amine group to a primary amine or even further to an alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates are commonly employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the bicyclic core provides rigidity, which can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere in medicinal chemistry.
Uniqueness
(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate is unique due to its specific stereochemistry and the presence of both an amine group and a pivalate ester. This combination imparts distinct reactivity and potential for diverse applications compared to other bicyclic compounds .
Propiedades
Fórmula molecular |
C12H23NO2 |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
(1R,2R,6S)-bicyclo[4.1.0]heptan-2-amine;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H13N.C5H10O2/c8-7-3-1-2-5-4-6(5)7;1-5(2,3)4(6)7/h5-7H,1-4,8H2;1-3H3,(H,6,7)/t5-,6+,7+;/m0./s1 |
Clave InChI |
OKPQVROTXAJTRT-VWZUFWLJSA-N |
SMILES isomérico |
CC(C)(C)C(=O)O.C1C[C@H]2C[C@H]2[C@@H](C1)N |
SMILES canónico |
CC(C)(C)C(=O)O.C1CC2CC2C(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13028933.png)
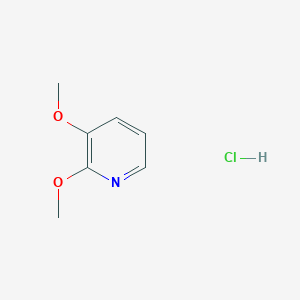
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028942.png)
![4-Methylbenzo[c]isothiazole](/img/structure/B13028944.png)
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13028952.png)

